1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone
Overview
Description
1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone is a complex organic compound that features a furan ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the furan-2-ylcarbonyl piperazine: This step involves the reaction of furan-2-carboxylic acid with piperazine under specific conditions to form the furan-2-ylcarbonyl piperazine intermediate.
Formation of the pyrimidine ring: The next step involves the synthesis of the pyrimidine ring, which can be achieved through various methods, including cyclization reactions.
Coupling of intermediates: The final step involves coupling the furan-2-ylcarbonyl piperazine intermediate with the pyrimidine intermediate under suitable conditions to form the target compound.
Chemical Reactions Analysis
1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone undergoes several types of chemical reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its activity against certain diseases.
Biological Research: It is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: The compound is also explored for its potential use in industrial applications, such as in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone involves its interaction with specific molecular targets and pathways. The compound is known to interact with certain enzymes and receptors, leading to the modulation of various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-{2-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl}ethanone can be compared with other similar compounds, such as:
1,4-Bis(furan-2-ylcarbonyl)piperazine: This compound also contains a furan ring and a piperazine ring but lacks the pyrimidine ring.
1-(Furan-2-ylcarbonyl)piperazine: This compound is similar but simpler, containing only the furan and piperazine rings.
The uniqueness of this compound lies in its combination of the furan, piperazine, and pyrimidine rings, which confer specific chemical and biological properties.
Properties
IUPAC Name |
1-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-4-methylpyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-11-13(12(2)21)10-17-16(18-11)20-7-5-19(6-8-20)15(22)14-4-3-9-23-14/h3-4,9-10H,5-8H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRHVRYBBRPRFIE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)C)N2CCN(CC2)C(=O)C3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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